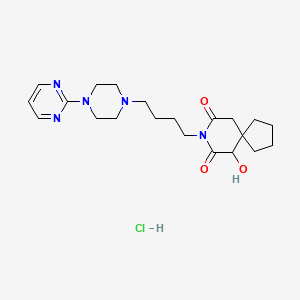
6-(2,5-dimethylanilino)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-dimethylanilino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 2,5-dimethylphenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-dimethylanilino)-1H-pyrimidine-2,4-dione typically involves the reaction of 2,5-dimethylaniline with a pyrimidine derivative under specific conditions. One common method includes:
Starting Materials: 2,5-dimethylaniline and a pyrimidine derivative.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions for several hours until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-(2,5-dimethylanilino)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine diones.
Reduction: Formation of pyrimidine amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(2,5-dimethylanilino)-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 6-(2,5-dimethylanilino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression pathways.
Comparación Con Compuestos Similares
- 2,5-Dimethyl-1,4-phenylenediamine
- 5-(2,5-Dimethyl-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione
Comparison:
- 2,5-Dimethyl-1,4-phenylenediamine: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain applications.
- 5-(2,5-Dimethyl-phenylamino)-3-m-tolyl-thiazolidine-2,4-dione: Contains a thiazolidine ring instead of a pyrimidine ring, which may result in different biological activities and chemical properties.
6-(2,5-dimethylanilino)-1H-pyrimidine-2,4-dione stands out due to its unique combination of a pyrimidine ring and a dimethylphenylamino group, offering a distinct set of properties and applications.
Propiedades
Número CAS |
21332-99-0 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
6-(2,5-dimethylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-7-3-4-8(2)9(5-7)13-10-6-11(16)15-12(17)14-10/h3-6H,1-2H3,(H3,13,14,15,16,17) |
Clave InChI |
NCKOHQHBVQLOOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=O)NC(=O)N2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2=CC(=O)NC(=O)N2 |
| 21332-99-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7-Fluoro-4-methoxy-1H-indol-2-yl)-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B1654125.png)
![N-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B1654126.png)
![N-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B1654129.png)
![5-[3-[(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]-6-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1654130.png)
![3-(2-fluorophenyl)-10-(quinoxalin-6-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B1654133.png)

![N-[(3R,4R)-3-Hydroxy-1-(1,3-thiazol-4-ylmethyl)piperidin-4-YL]quinoline-4-carboxamide](/img/structure/B1654135.png)
![N-[(4-Cyclohexyl-1,2,4-triazol-3-YL)methyl]-3-(1-methylimidazole-2-carbonyl)piperidine-1-carboxamide](/img/structure/B1654136.png)
![2-[1-[(2-Amino-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B1654137.png)


![(4-Chloro-1H-pyrrol-2-yl)-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]methanone](/img/structure/B1654142.png)
